
(2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium is an organophosphorus compound characterized by the presence of both chloroethyl and chloropropyl groups attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium typically involves the reaction of 2-chloroethanol with 3-chloro-3-oxopropylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: In biological research, it is used to study the effects of organophosphorus compounds on biological systems, including enzyme inhibition and interaction with cellular components.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of (2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium involves its interaction with nucleophilic sites in biological molecules. The chloro groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or alteration of cellular functions.
Comparaison Avec Des Composés Similaires
- (2-Chloroethyl)phosphonic acid
- (3-Chloro-3-oxopropyl)phosphonic acid
- (2-Chloroethyl)(3-chloropropyl)phosphine
Uniqueness: (2-Chloroethyl)(3-chloro-3-oxopropyl)oxophosphanium is unique due to the presence of both chloroethyl and chloropropyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
2071-63-8 |
|---|---|
Formule moléculaire |
C5H8Cl2O2P+ |
Poids moléculaire |
201.99 g/mol |
Nom IUPAC |
2-chloroethyl-(3-chloro-3-oxopropyl)-oxophosphanium |
InChI |
InChI=1S/C5H8Cl2O2P/c6-2-4-10(9)3-1-5(7)8/h1-4H2/q+1 |
Clé InChI |
YACDPAHFZPURIR-UHFFFAOYSA-N |
SMILES canonique |
C(C[P+](=O)CCCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


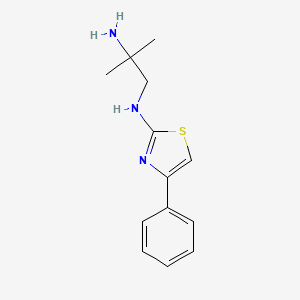
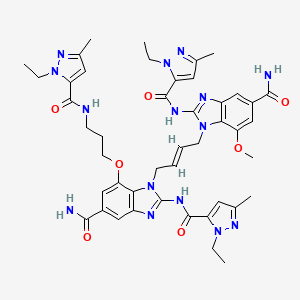
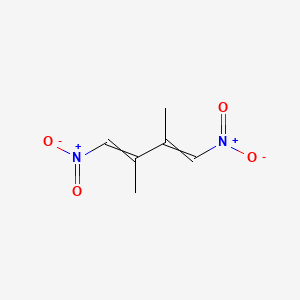
![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)
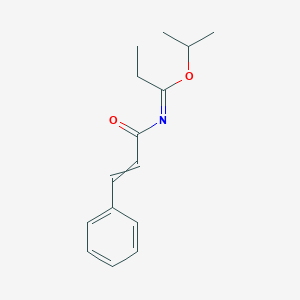
![(1S,5S,6R,7R)-3-methoxy-6-methyl-5-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14751723.png)
![tert-butyl (NZ)-N-[amino-(6-prop-2-enoxy-1-benzothiophen-2-yl)methylidene]carbamate](/img/structure/B14751724.png)
![1-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14751731.png)
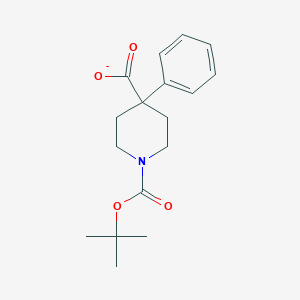


![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
